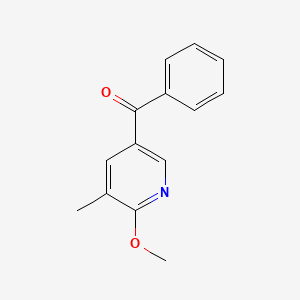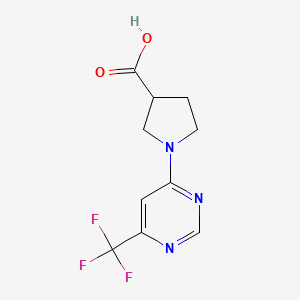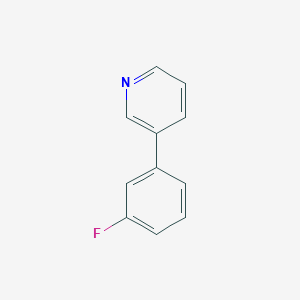
3-(3-Fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)pyridine is a fluorinated aromatic compound that belongs to the class of heterocyclic compounds known as pyridines. The presence of a fluorine atom on the phenyl ring imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used in the presence of a catalyst like copper(I) iodide (CuI) under elevated temperatures . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 3-fluorophenyl is reacted with a halogenated pyridine under mild conditions .
Industrial Production Methods
Industrial production of 3-(3-Fluorophenyl)pyridine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: KF, CsF, CuI, Pd catalysts, mild to elevated temperatures.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Fluorophenyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins. This leads to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)pyridine
- 3-(2-Fluorophenyl)pyridine
- 2-(3-Fluorophenyl)pyridine
- 4-(3-Fluorophenyl)pyridine
Uniqueness
3-(3-Fluorophenyl)pyridine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science .
Properties
CAS No. |
79412-32-1 |
|---|---|
Molecular Formula |
C11H8FN |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
3-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H8FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H |
InChI Key |
VAEHVGQVESGORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



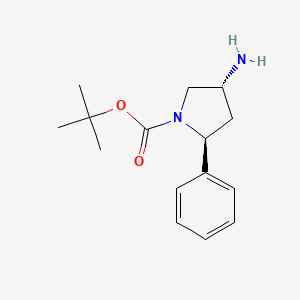
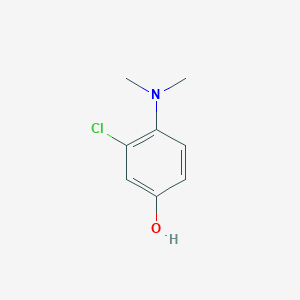

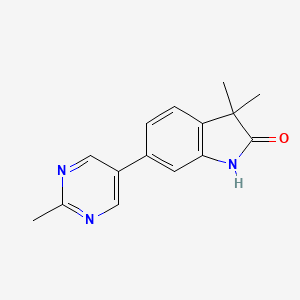
![1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228285.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15228301.png)
![tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15228315.png)
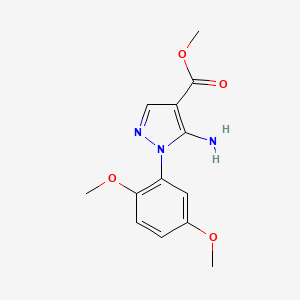
![3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)


